5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
CAS No.: 1510311-17-7
Cat. No.: VC3407004
Molecular Formula: C9H9BrN4O2
Molecular Weight: 285.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1510311-17-7 |
|---|---|
| Molecular Formula | C9H9BrN4O2 |
| Molecular Weight | 285.1 g/mol |
| IUPAC Name | 5-bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H9BrN4O2/c1-5-12-8(16-13-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3 |
| Standard InChI Key | CKWRIOCZAQTWTH-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C |
| Canonical SMILES | CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C |
Introduction
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic organic compound that combines elements from both oxadiazole and dihydropyrimidinone structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that may confer biological activity.
Synthesis and Purification
The synthesis of 5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves two main steps:
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Formation of the Oxadiazole Ring: This step requires specific reagents and conditions to achieve the desired oxadiazole structure.
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Cyclization to Create the Dihydropyrimidinone Core: This involves further chemical reactions to integrate the oxadiazole moiety into the dihydropyrimidine framework.
Purification techniques such as recrystallization or chromatography are commonly employed to isolate the desired product from side products and unreacted materials.
Applications and Biological Activity
This compound is classified as a heterocyclic organic compound with potential applications in medicinal chemistry. The presence of multiple nitrogen atoms and the oxadiazole ring contributes to its potential reactivity and biological activity. The mechanism of action involves interactions with specific molecular targets in biological systems, where the oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential biological activity due to unique structural features |
| Material Science | Contribution to the development of new materials with specific properties |
| Pharmaceutical Research | Exploration of its interactions with biological targets for therapeutic purposes |
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